molecular formula C13H14F3N3S B6453841 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine CAS No. 2549030-84-2

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine

カタログ番号: B6453841
CAS番号: 2549030-84-2
分子量: 301.33 g/mol
InChIキー: HHFCUJIRJYOZNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine” is a chemical compound with the linear formula C13 H15 N3 O2 S . It has a molecular weight of 277.35 .


Synthesis Analysis

The synthesis of this compound or similar compounds involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition . More detailed synthesis procedures can be found in related peer-reviewed papers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N3O2S/c1-8-6-19-11-10(8)14-7-15-12(11)16-4-2-9(3-5-16)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.35 . More detailed physical and chemical properties can be found in the MSDS provided by the manufacturer .

作用機序

Target of Action

The primary target of the compound “1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine” is Protein Kinase B (PKB) . PKB, also known as Akt, is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it a potential target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets . The compound has been optimized to provide nanomolar inhibition of PKB, with up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and subsequent phosphorylation of several enzyme or transcription factor substrates . These events promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by the compound can lead to the modulation of biomarkers of signaling through PKB in vivo . This can strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

将来の方向性

The compound shows potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . It’s safer than AT7519 and can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine .

生化学分析

Biochemical Properties

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component in intracellular signaling pathways regulating growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound’s inhibition of PKB affects the PI3K-PKB-mTOR pathway, leading to decreased cell proliferation and survival . Additionally, it has been observed to alter gene expression patterns related to cell cycle regulation and apoptosis . These changes can result in significant impacts on cellular metabolism, including reduced glucose uptake and altered energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its primary action involves binding to the active site of PKB, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are crucial for cell proliferation and survival . Additionally, the compound can modulate gene expression by affecting transcription factors regulated by PKB signaling . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated PKB activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . Long-term exposure to the compound has been associated with sustained inhibition of PKB activity and prolonged effects on cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit PKB activity without causing significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound’s metabolites can further interact with various biomolecules, potentially affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . These interactions play a critical role in determining the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name

7-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3S/c1-8-6-20-11-10(8)17-7-18-12(11)19-4-2-9(3-5-19)13(14,15)16/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFCUJIRJYOZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。